molecular formula C17H28Cl2N2O B022322 Quinoline, 1,2,3,4-tetrahydro-6-methoxy-1-(2-piperidinoethyl)-, dihydrochloride CAS No. 102259-74-5

Quinoline, 1,2,3,4-tetrahydro-6-methoxy-1-(2-piperidinoethyl)-, dihydrochloride

Cat. No.: B022322
CAS No.: 102259-74-5
M. Wt: 347.3 g/mol
InChI Key: BIJGNJBDBDXMDT-UHFFFAOYSA-N
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Description

Quinoline, 1,2,3,4-tetrahydro-6-methoxy-1-(2-piperidinoethyl)-, dihydrochloride is a chemical compound with the molecular formula C17H28Cl2N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 1,2,3,4-tetrahydro-6-methoxy-1-(2-piperidinoethyl)-, dihydrochloride typically involves the reaction of 6-methoxy-1,2,3,4-tetrahydroquinoline with 2-(piperidinoethyl) chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 1,2,3,4-tetrahydro-6-methoxy-1-(2-piperidinoethyl)-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound to its corresponding tetrahydroquinoline derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can result in a variety of functionalized quinoline compounds.

Scientific Research Applications

Quinoline, 1,2,3,4-tetrahydro-6-methoxy-1-(2-piperidinoethyl)-, dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Quinoline, 1,2,3,4-tetrahydro-6-methoxy-1-(2-piperidinoethyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, which serves as the basis for many derivatives.

    6-Methoxyquinoline: A related compound with a methoxy group at the 6-position.

    1,2,3,4-Tetrahydroquinoline: A reduced form of quinoline with similar structural features.

Uniqueness

Quinoline, 1,2,3,4-tetrahydro-6-methoxy-1-(2-piperidinoethyl)-, dihydrochloride is unique due to the presence of both a methoxy group and a piperidinoethyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-methoxy-1-(2-piperidin-1-ylethyl)-3,4-dihydro-2H-quinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O.2ClH/c1-20-16-7-8-17-15(14-16)6-5-11-19(17)13-12-18-9-3-2-4-10-18;;/h7-8,14H,2-6,9-13H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJGNJBDBDXMDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(CCC2)CCN3CCCCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50144842
Record name Quinoline, 1,2,3,4-tetrahydro-6-methoxy-1-(2-piperidinoethyl)-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50144842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102259-74-5
Record name Quinoline, 1,2,3,4-tetrahydro-6-methoxy-1-(2-piperidinoethyl)-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102259745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 1,2,3,4-tetrahydro-6-methoxy-1-(2-piperidinoethyl)-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50144842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Quinoline, 1,2,3,4-tetrahydro-6-methoxy-1-(2-piperidinoethyl)-, dihydrochloride
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Quinoline, 1,2,3,4-tetrahydro-6-methoxy-1-(2-piperidinoethyl)-, dihydrochloride
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Quinoline, 1,2,3,4-tetrahydro-6-methoxy-1-(2-piperidinoethyl)-, dihydrochloride
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Reactant of Route 6
Quinoline, 1,2,3,4-tetrahydro-6-methoxy-1-(2-piperidinoethyl)-, dihydrochloride

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